molecular formula C11H10N4O2S B1222998 ethyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate CAS No. 5282-20-2

ethyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate

Cat. No.: B1222998
CAS No.: 5282-20-2
M. Wt: 262.29 g/mol
InChI Key: XAWLFKGEPVBUIF-UHFFFAOYSA-N
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Description

Ethyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate is a chemical compound with the molecular formula C₁₁H₁₀N₄O₂S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate typically involves multicomponent reactions. One common method involves the condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides in ethanol at room temperature. The reaction proceeds through a series of steps, including conjugate addition, intramolecular heterocyclization, and regioselective alkylation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can react under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Ethyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential as enzyme inhibitors or receptor ligands.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as adenosine receptor ligands, modulating receptor activity and influencing cellular signaling pathways. This activity can lead to various biological effects, such as glucose homeostasis regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate is unique due to its specific functional groups and the resulting chemical properties

Properties

CAS No.

5282-20-2

Molecular Formula

C11H10N4O2S

Molecular Weight

262.29 g/mol

IUPAC Name

ethyl 2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanylacetate

InChI

InChI=1S/C11H10N4O2S/c1-2-17-9(16)6-18-11-8(5-13)3-7(4-12)10(14)15-11/h3H,2,6H2,1H3,(H2,14,15)

InChI Key

XAWLFKGEPVBUIF-UHFFFAOYSA-N

SMILES

CCOC(=O)CSC1=C(C=C(C(=N1)N)C#N)C#N

Canonical SMILES

CCOC(=O)CSC1=C(C=C(C(=N1)N)C#N)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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